2-Bromo-1-(cyclobutylmethoxy)-3-fluorobenzene
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Overview
Description
2-Bromo-1-(cyclobutylmethoxy)-3-fluorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom, a fluorine atom, and a cyclobutylmethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(cyclobutylmethoxy)-3-fluorobenzene typically involves multiple steps. One common method starts with the bromination of 1-(cyclobutylmethoxy)-3-fluorobenzene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored and controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(cyclobutylmethoxy)-3-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2).
Electrophilic Aromatic Substitution Reactions: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration or sulfonation.
Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of 1-(cyclobutylmethoxy)-3-fluorobenzene derivatives with different substituents replacing the bromine atom.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives of this compound.
Reduction: Formation of 1-(cyclobutylmethoxy)-3-fluorobenzene.
Scientific Research Applications
2-Bromo-1-(cyclobutylmethoxy)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(cyclobutylmethoxy)-3-fluorobenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking an electrophile to form a new substituted product. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(cyclopropylmethoxy)-3-fluorobenzene: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
2-Bromo-1-(cyclobutylmethoxy)-4-fluorobenzene: Similar structure but with the fluorine atom in a different position on the benzene ring.
2-Chloro-1-(cyclobutylmethoxy)-3-fluorobenzene: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-Bromo-1-(cyclobutylmethoxy)-3-fluorobenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms, along with the cyclobutylmethoxy group, makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2-bromo-1-(cyclobutylmethoxy)-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO/c12-11-9(13)5-2-6-10(11)14-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNFYVZZYXRWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C(=CC=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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